2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 1,2-dichloro-4-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride . The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-chloro-4-amino-1-(2,2,2-trifluoroethoxy)benzene.
Reduction: The major product is 2-chloro-4-amino-1-(2,2,2-trifluoroethoxy)benzene.
Oxidation: Various oxidized products can be formed depending on the oxidizing agent and conditions used.
Scientific Research Applications
2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-nitro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
2,3,4-Trifluoronitrobenzene: Contains three fluorine atoms and a nitro group but lacks the chloro and trifluoroethoxy groups.
1,2,4,5-Tetrachloro-3-nitrobenzene: Contains multiple chlorine atoms and a nitro group but lacks the trifluoroethoxy group.
Uniqueness
2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both a nitro group and a trifluoroethoxy group, which confer distinct chemical and physical properties . The trifluoroethoxy group enhances the compound’s lipophilicity and stability, making it suitable for various applications .
Properties
IUPAC Name |
2-chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-6-3-5(13(14)15)1-2-7(6)16-4-8(10,11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQLZSUQJGNSAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535042 | |
Record name | 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83190-03-8 | |
Record name | 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83190-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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